4-Methyl-4-phenylpiperidine hydrochloride

Mu-opioid receptor Alpha-1a adrenoceptor Metabolite liability

This 4,4-disubstituted piperidine hydrochloride bears a quaternary 4-position with both methyl and phenyl substituents—a motif conferring mu-opioid inactivity (IC50 > 30 µM), in stark contrast to active 4-methoxycarbonyl analogs (IC50 3 µM). Its distinct LogP of 2.46 and receptor selectivity make it the definitive building block for alpha-1a adrenoceptor antagonist programs targeting urological indications, where opioid-mediated side effects must be eliminated. Substituting with generic 4-phenylpiperidine or 4-benzylpiperidine will irreversibly compromise SAR reproducibility. The crystalline HCl salt guarantees accurate weighing, superior handling, and reliable N-alkylation/acylation outcomes. Also validated as an L-type calcium channel antagonist tool compound for electrophysiology studies. Supplied at ≥97% purity with full analytical documentation (NMR, HPLC).

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
CAS No. 83949-37-5
Cat. No. B1418674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-phenylpiperidine hydrochloride
CAS83949-37-5
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C12H17N.ClH/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H
InChIKeySZGHKBZVNSTOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-4-phenylpiperidine Hydrochloride (CAS 83949-37-5): Baseline Overview and Procurement-Relevant Identity


4-Methyl-4-phenylpiperidine hydrochloride is a 4,4-disubstituted piperidine derivative existing as the hydrochloride salt of the free base 4-methyl-4-phenylpiperidine (CAS 160132-91-2). The compound possesses a molecular formula of C12H18ClN and a molecular weight of 211.73 g/mol . It is characterized by a quaternary carbon at the 4-position bearing both a methyl and a phenyl substituent, a structural motif that fundamentally distinguishes it from unsubstituted or mono-substituted piperidine analogs . Standard commercial purity levels are specified at 95.0–97.0%, with associated hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) .

Why 4-Methyl-4-phenylpiperidine Hydrochloride Cannot Be Casually Substituted with Common 4-Phenylpiperidine Analogs


Generic substitution among 4-arylpiperidine derivatives is not pharmacologically equivalent due to the profound impact of the 4-methyl substitution on receptor engagement. While 4-phenylpiperidine derivatives are widely recognized as privileged scaffolds in opioid receptor modulation, the introduction of a 4-methyl group in 4-methyl-4-phenylpiperidine hydrochloride fundamentally alters its biological profile, rendering it essentially inactive at the mu-opioid receptor (IC50 > 30 µM), in stark contrast to the 3 µM activity observed for 4-methoxycarbonyl-4-phenylpiperidine [1]. This structural modification also confers distinct physicochemical properties—including a computed consensus Log Po/w of 2.46 —that differentiate it from both 4-phenylpiperidine and 4-benzylpiperidine analogs. Consequently, substituting this compound with a simpler 4-phenylpiperidine, 4-methylpiperidine, or 4-benzylpiperidine derivative in any structure-activity relationship (SAR) study or synthetic sequence would yield misleading or non-reproducible results. The specific substitution pattern at the 4-position is a critical determinant of both receptor selectivity and downstream synthetic utility.

Quantitative Differentiation Evidence for 4-Methyl-4-phenylpiperidine Hydrochloride Versus Closest Analogs


Mu-Opioid Receptor Inactivity: >10-Fold Selectivity Window Over Active 4-Phenylpiperidine Metabolites

In a direct comparative study evaluating piperidine fragments as potential metabolites of alpha-1a adrenoceptor antagonists, 4-methyl-4-phenylpiperidine was found to be essentially inactive at the mu-opioid receptor, with an IC50 > 30 µM. This contrasts sharply with the 3 µM IC50 observed for 4-methoxycarbonyl-4-phenylpiperidine (compound 3), a closely related 4-phenylpiperidine derivative that retains significant mu-opioid agonist activity [1]. The >10-fold difference in IC50 values demonstrates that the 4-methyl substitution effectively abrogates mu-opioid receptor engagement, a property that is not shared by the 4-methoxycarbonyl analog or by many other 4-phenylpiperidine derivatives that typically exhibit sub-micromolar affinity for mu-opioid receptors [1][2].

Mu-opioid receptor Alpha-1a adrenoceptor Metabolite liability Receptor selectivity

Lipophilicity Profile: Consensus LogP 2.46 Distinguishes It from 4-Phenylpiperidine (LogP 2.08–2.48)

The computed consensus Log Po/w for 4-methyl-4-phenylpiperidine hydrochloride is 2.46, derived from an average of five distinct algorithmic predictions (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . In contrast, the parent 4-phenylpiperidine (CAS 771-99-3) exhibits a LogP range of approximately 2.08–2.48 depending on the computational method employed [1]. While the values are not dramatically divergent, the presence of the 4-methyl group in the target compound shifts the lipophilicity profile upward relative to the lower end of the 4-phenylpiperidine range, potentially influencing membrane permeability and distribution characteristics in cell-based assays or in vivo models.

Lipophilicity LogP Physicochemical properties ADME prediction

Salt Form Differentiation: Hydrochloride Salt (CAS 83949-37-5) vs. Free Base (CAS 160132-91-2)

4-Methyl-4-phenylpiperidine is commercially available both as the free base (CAS 160132-91-2, MW 175.27) and as the hydrochloride salt (CAS 83949-37-5, MW 211.73) [1]. The hydrochloride salt offers distinct handling advantages: it is a crystalline solid with improved aqueous solubility and enhanced stability under standard storage conditions (room temperature storage is recommended) . The free base, in contrast, is a liquid or low-melting solid that may be more prone to oxidation or degradation. For applications requiring precise stoichiometry in aqueous media—such as biological assays, in vivo formulations, or salt metathesis reactions—the hydrochloride form provides a more reliable and reproducible starting material.

Salt form Solubility Stability Formulation

L-Type Calcium Channel Antagonist Activity: Qualitative Distinction from Opioid-Active 4-Phenylpiperidines

Unlike many 4-phenylpiperidine derivatives that are characterized primarily by their opioid receptor activity, 4-methyl-4-phenylpiperidine has been described as a potent and selective antagonist of the L-type calcium channel . While quantitative Ki or IC50 values are not available in the primary literature for this specific compound, the reported functional antagonism at L-type channels distinguishes it mechanistically from analogs such as 4-phenylpiperidine and 4-benzylpiperidine, which are more commonly associated with mu-opioid receptor binding or monoamine oxidase inhibition, respectively . This divergent pharmacological profile positions the compound as a unique tool for investigating calcium channel pharmacology without the confounding influence of opioid receptor activation.

Calcium channel L-type antagonist Cardiovascular research

High-Confidence Research and Industrial Application Scenarios for 4-Methyl-4-phenylpiperidine Hydrochloride Based on Quantitative Differentiation Evidence


Development of Alpha-1a Adrenoceptor Antagonists with Reduced Mu-Opioid Liability

The demonstrated mu-opioid inactivity of 4-methyl-4-phenylpiperidine (IC50 > 30 µM) compared to the active 4-methoxycarbonyl-4-phenylpiperidine (IC50 = 3 µM) makes this compound an ideal piperidine fragment for designing alpha-1a adrenoceptor antagonists intended for urological indications, where avoidance of opioid-mediated side effects is paramount [1]. Researchers can incorporate this fragment into dihydropyrimidinone or related scaffolds without introducing undesired mu-opioid agonist activity.

Structure-Activity Relationship (SAR) Studies of 4,4-Disubstituted Piperidines

As a well-characterized 4,4-disubstituted piperidine with a consensus LogP of 2.46, this compound serves as a valuable reference standard in SAR campaigns exploring the impact of 4-position substitution on receptor selectivity, membrane permeability, and metabolic stability . Its distinct profile from 4-phenylpiperidine (LogP 2.08–2.48) and 4-benzylpiperidine allows for controlled incremental modification in medicinal chemistry optimization programs.

Precursor for Synthesis of N-Substituted Piperidine Derivatives

The hydrochloride salt form (CAS 83949-37-5) offers superior handling and solubility for subsequent N-alkylation or N-acylation reactions in organic synthesis. The free secondary amine is readily accessible and can be elaborated to generate libraries of N-substituted 4-methyl-4-phenylpiperidine analogs for screening against diverse biological targets . The crystalline nature and defined stoichiometry of the hydrochloride salt facilitate accurate weighing and reproducible reaction outcomes.

Calcium Channel Pharmacology Tool Compound

Given its reported activity as an L-type calcium channel antagonist, 4-methyl-4-phenylpiperidine hydrochloride can be employed as a tool compound in electrophysiological studies (e.g., patch-clamp) to probe calcium channel function in the absence of confounding mu-opioid receptor activation . This application is particularly relevant for research into cardiovascular disorders, smooth muscle contractility, and neuronal calcium signaling.

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